[2,3'-bipyrrolidin]-2'-one hydrochloride
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Overview
Description
[2,3’-Bipyrrolidin]-2’-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bipyrrolidine core, which is a bicyclic structure containing two pyrrolidine rings. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-bipyrrolidin]-2’-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a diacid chloride, leading to the formation of the bipyrrolidine core. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of [2,3’-bipyrrolidin]-2’-one hydrochloride may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bipyrrolidin]-2’-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
[2,3’-Bipyrrolidin]-2’-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [2,3’-bipyrrolidin]-2’-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine with a single pyrrolidine ring.
Piperidine: Another cyclic amine, but with a six-membered ring.
Morpholine: A heterocyclic amine with both nitrogen and oxygen in the ring.
Uniqueness
[2,3’-Bipyrrolidin]-2’-one hydrochloride is unique due to its bipyrrolidine structure, which provides distinct chemical and biological properties compared to simpler cyclic amines
Properties
CAS No. |
2639457-31-9 |
---|---|
Molecular Formula |
C8H15ClN2O |
Molecular Weight |
190.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.